molecular formula C23H29N3O3 B14938986 2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione

2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione

Cat. No.: B14938986
M. Wt: 395.5 g/mol
InChI Key: RPCNGIUTZLFYRM-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound’s unique structure, which includes a morpholinoethyl group and a pentyl chain, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals as initial compounds. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core .

Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives . These methods often require strong acids or bases as catalysts and may produce isomers and side products.

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, may involve environmentally friendly routes. For example, the use of metal catalysts or catalyst-free processes in water has been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

2-(2-Morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9-dione

InChI

InChI=1S/C23H29N3O3/c1-2-3-4-7-25-8-5-18-16-19-6-9-26(11-10-24-12-14-29-15-13-24)23(28)21(19)17-20(18)22(25)27/h5-6,8-9,16-17H,2-4,7,10-15H2,1H3

InChI Key

RPCNGIUTZLFYRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC2=CC3=C(C=C2C1=O)C(=O)N(C=C3)CCN4CCOCC4

Origin of Product

United States

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